CeMMEC13
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Overview
Description
CeMMEC13 is an isoquinolinone compound that selectively inhibits the second bromodomain of the transcription initiation factor TAF1. It has an inhibitory concentration (IC50) of 2.1 micromolar. This compound is primarily used in scientific research for its ability to modulate epigenetic reader domains, which are crucial in the regulation of gene expression .
Mechanism of Action
Target of Action
CeMMEC13 is an isoquinolinone that selectively inhibits the second bromodomain of TAF1 (Transcription initiation factor TFIID subunit 1) . TAF1 is a part of the transcription factor IID (TFIID) complex, which is integral to the regulation of gene expression. By inhibiting TAF1, this compound can influence the transcriptional activity of numerous genes.
Mode of Action
This compound interacts with the second bromodomain of TAF1, inhibiting its function. The bromodomains of TAF1 are responsible for recognizing and binding to acetylated lysine residues on histone proteins, a key process in the regulation of gene transcription . By inhibiting this interaction, this compound can alter the transcriptional activity of TAF1.
Biochemical Pathways
The primary pathway affected by this compound is the gene transcription pathway . TAF1, the target of this compound, is a component of the TFIID complex, which is crucial for the initiation of transcription in cells . By inhibiting TAF1, this compound can influence the transcription of numerous genes, potentially leading to downstream effects on cellular function and behavior.
Pharmacokinetics
Like many small molecule inhibitors, factors such as solubility, stability, and bioavailability are critical for its effectiveness .
Result of Action
This compound has been shown to reduce the viability of certain cell lines when used in combination with other compounds. For example, it has been reported that this compound, in combination with (S)-JQ1, increases RFP expression in REDS3 cells and is effective in reducing the viability of H23 and THP1 cells .
Biochemical Analysis
Biochemical Properties
CeMMEC13 plays a significant role in biochemical reactions by selectively inhibiting the second bromodomain of TAF1 . This interaction with TAF1, a transcription initiation factor, influences the regulation of gene expression.
Cellular Effects
This compound impacts various types of cells and cellular processes. It influences cell function by inhibiting the second bromodomain of TAF1 , which can affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its selective inhibition of the second bromodomain of TAF1 . This inhibition can lead to changes in gene expression and potentially affect enzyme activation or inhibition.
Temporal Effects in Laboratory Settings
Current knowledge indicates that it selectively inhibits the second bromodomain of TAF1
Metabolic Pathways
It is known to interact with TAF1
Transport and Distribution
It is known to interact with TAF1
Subcellular Localization
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CeMMEC13 involves several steps, starting with the preparation of the isoquinolinone core. This core is then functionalized to introduce the necessary substituents. The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. The final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
CeMMEC13 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: These reactions often involve nucleophiles such as amines or thiols. The reactions are typically carried out in organic solvents like DMSO or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups attached .
Scientific Research Applications
CeMMEC13 has a wide range of applications in scientific research:
Chemistry: It is used to study the inhibition of bromodomains, which are involved in the regulation of gene expression.
Biology: this compound is used to investigate the role of epigenetic reader domains in cellular processes.
Medicine: Research involving this compound focuses on its potential therapeutic applications, particularly in cancer and inflammatory diseases.
Industry: It is used in the development of new drugs and therapeutic agents
Comparison with Similar Compounds
Similar Compounds
BAY-299: An inhibitor of the bromodomain and PHD finger family member BRPF2 and TAF1.
GNE-375: A selective and potent BRD9 inhibitor.
Uniqueness
CeMMEC13 is unique in its high selectivity for the second bromodomain of TAF1, with minimal effects on other bromodomains such as BRD4, BRD9, CREBBP, or EP300. This selectivity makes it a valuable tool for studying the specific roles of TAF1 in gene expression and epigenetic regulation .
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-methyl-2-oxoquinoline-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4/c1-21-15-5-3-2-4-13(15)14(11-18(21)22)19(23)20-12-6-7-16-17(10-12)25-9-8-24-16/h2-7,10-11H,8-9H2,1H3,(H,20,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXKBPGZQDHACPZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.